(4-Isobutoxybenzyl)urea

Description

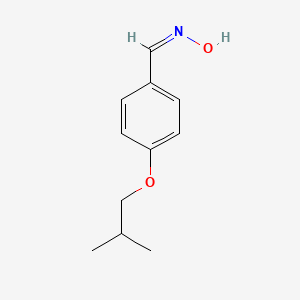

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(NZ)-N-[[4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C11H15NO2/c1-9(2)8-14-11-5-3-10(4-6-11)7-12-13/h3-7,9,13H,8H2,1-2H3/b12-7- |

InChI Key |

WRUADNPYZJXUNN-GHXNOFRVSA-N |

Isomeric SMILES |

CC(C)COC1=CC=C(C=C1)/C=N\O |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C=NO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Isobutoxybenzyl Urea

Established Reaction Pathways for (4-Isobutoxybenzyl)urea Formation

Several reliable methods have been developed for the synthesis of ureas, leveraging common chemical transformations. These pathways typically begin with the corresponding primary amine, 4-isobutoxybenzylamine, and employ various carbonyl sources to construct the urea (B33335) functionality.

A direct and atom-economical approach to N-monosubstituted ureas involves the reaction of a primary amine with a urea equivalent, such as potassium cyanate or urea itself. When 4-isobutoxybenzylamine is reacted with potassium cyanate, typically in an aqueous medium, it undergoes nucleophilic addition to the in situ generated isocyanic acid to form this compound. This method is noted for its operational simplicity and the use of water as an environmentally benign solvent, which often facilitates high yields and straightforward product isolation via filtration. rsc.org

Alternatively, direct condensation with urea can be employed. This reaction, often conducted at elevated temperatures, proceeds through a transamidation process where ammonia is eliminated. While effective, this route may require more forcing conditions compared to the cyanate method. The choice of solvent and reaction conditions can be optimized to favor the formation of the desired monosubstituted product. researchgate.netumich.edu

Table 1: Representative Conditions for Amine-Urea Condensation This table presents generalized conditions based on reactions with analogous benzylamines.

| Amine Reactant | Carbonyl Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzylamine | Potassium Cyanate | Water | Room Temp. | High | rsc.org |

| Benzyl (B1604629) alcohol | Urea | Choline Chloride/Aluminum Nitrate | 110 | 91 | researchgate.net |

A well-established, two-step procedure for urea synthesis involves the use of chloroformate reagents. In this pathway, 4-isobutoxybenzylamine is first treated with a chloroformate, such as phenyl chloroformate or 4-nitrophenyl chloroformate, in the presence of a base (e.g., pyridine, triethylamine) to form a stable carbamate intermediate (a phenyl or 4-nitrophenyl carbamate). bioorganic-chemistry.comgoogle.comcommonorganicchemistry.com

This activated carbamate is then subjected to aminolysis. For the synthesis of the monosubstituted this compound, the carbamate intermediate is reacted with ammonia. The phenoxy or nitrophenoxy group serves as a good leaving group, facilitating the formation of the final urea product under mild conditions. google.comprepchem.com This method offers high control and generally produces clean products in high yields, though it involves multiple steps and the use of less atom-economical reagents compared to direct condensation. bioorganic-chemistry.com

Table 2: Phenyl Chloroformate-Mediated Synthesis of Benzyl Ureas This table outlines the general two-step process with conditions derived from similar syntheses.

| Step | Reactants | Reagents/Solvent | Key Intermediate | Reference |

|---|---|---|---|---|

| 1. Carbamate Formation | 4-Isobutoxybenzylamine, Phenyl Chloroformate | Pyridine, Dichloromethane | Phenyl (4-isobutoxybenzyl)carbamate | bioorganic-chemistry.comgoogle.com |

An alternative route proceeds through a thiourea (B124793) intermediate. The synthesis begins with the formation of (4-Isobutoxybenzyl)thiourea, which can be achieved by reacting 4-isobutoxybenzylamine with an isothiocyanate or by a one-pot reaction with carbon disulfide and an amine. jlu.edu.cnnih.gov

The conversion of the thiourea to the corresponding urea is typically accomplished via an activation of the thiocarbonyl group. A common method involves S-methylation using a reagent like methyl iodide to form a highly reactive S-methylisothiourea intermediate. This intermediate is then hydrolyzed, often under mild acidic or basic conditions, to replace the sulfur atom with oxygen, yielding this compound. This pathway is particularly useful when direct urea formation methods are not suitable. nih.gov

Modern catalytic methods provide a pathway to ureas from formamide precursors. The synthesis of this compound can be envisioned starting from N-(4-isobutoxybenzyl)formamide. This formamide can be prepared by reacting 4-isobutoxybenzylamine with formic acid or its esters. asm.org

The key step is the catalytic dehydrogenative coupling of the formamide. Using a ruthenium pincer complex as a catalyst, the formamide can undergo dehydrogenation to form a transient isocyanate intermediate. acs.orgresearchgate.net This highly reactive 4-isobutoxybenzyl isocyanate can then be trapped by an amine. For symmetrical ureas, a self-coupling of the formamide can occur where the isocyanate reacts with a molecule of the starting amine (present from partial formamide decomposition or added separately). Alternatively, the reaction can be conducted in the presence of ammonia to favor the formation of the monosubstituted this compound. This method avoids the direct handling of toxic isocyanates by generating them in situ. acs.orgresearchgate.net

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, a primary focus has been the replacement of hazardous reagents and volatile organic solvents with more sustainable alternatives. rsc.orgrsc.orgspringernature.comsrmap.edu.inkapsom.com

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives has identified several promising systems applicable to urea synthesis.

Water : As demonstrated in amine-urea condensation routes, water is an excellent solvent for the reaction of amines with potassium cyanate. rsc.org Its non-toxic, non-flammable nature, combined with the frequent insolubility of the resulting urea product, allows for simple, filtration-based workup, eliminating the need for organic extraction solvents. arabjchem.org

Deep Eutectic Solvents (DES) : These systems, often composed of a mixture of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline chloride), are gaining traction as green reaction media. tandfonline.com A DES formed from choline chloride and urea can serve as both the solvent and a reactant. frontiersin.org Such systems are typically biodegradable, non-volatile, and can enhance reaction rates. The synthesis of this compound in a DES could offer a highly efficient and sustainable process.

Glycerol : As a non-toxic, biodegradable, and renewable solvent, glycerol is another attractive option. gaspublishers.com Its high boiling point allows for reactions to be conducted at elevated temperatures without significant solvent loss, and its polar nature can facilitate certain reaction pathways.

Table 3: Comparison of Conventional vs. Green Solvents in Urea Synthesis

| Solvent | Type | Advantages | Disadvantages |

|---|---|---|---|

| Dichloromethane | Conventional | Good solubility for many organics | Volatile, suspected carcinogen |

| Toluene | Conventional | High boiling point | Volatile, toxic |

| Water | Green | Non-toxic, non-flammable, cheap | Limited organic solubility, high heat capacity |

| Deep Eutectic Solvents | Green | Non-volatile, often biodegradable, tunable | Higher viscosity, potential product separation challenges |

Catalytic Enhancements in Reaction Efficiency

The synthesis of urea derivatives, including this compound, can be significantly improved through the use of catalysts. Catalytic methods offer advantages such as milder reaction conditions, higher yields, and improved selectivity.

In syntheses that involve the formation of imines as intermediates, activation agents that also function as catalysts are particularly beneficial. Lewis acids, such as titanium alkoxides (e.g., titanium(IV) isopropoxide), can be employed to activate carbonyl groups, facilitating the reaction. google.com Other activating agents that serve a dual role as catalysts and water scavengers include acyl halides (e.g., acetyl chloride), sulfonyl halides, and trialkylsilyl halides (e.g., trimethylsilyl chloride). google.com

Broader studies on urea synthesis have identified various catalytic systems that could be adapted for the production of this compound and its derivatives. For instance, iron-catalyzed dehydrogenative coupling of alcohols and amines presents a modern approach to forming C-N bonds. rsc.org Similarly, titanium complexes have been shown to be effective in the one-pot synthesis of urea derivatives from alkyl ammonium carbamates and low concentrations of carbon dioxide, highlighting a green chemistry approach. nih.gov Catalyst screening studies for related reactions, such as the conversion of urea to biuret, have investigated a wide range of materials including zeolites, heteropolyacids, and organic acids and bases, revealing that both homogeneous and heterogeneous catalysts can enhance reaction performance over non-catalytic methods. kiche.or.kr

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound and its derivatives is critically dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, reagent stoichiometry, and reaction time.

The selection of an appropriate solvent is crucial. Solvents like tetrahydrofuran (THF) are commonly used in catalytic urea synthesis. rsc.org For specific transformations, such as the reductive alkylation step in the synthesis of more complex ureas, acetic acid can be used as the solvent. google.com

Temperature is another critical factor. Catalytic reactions for urea synthesis are often conducted at elevated temperatures, for example, in the range of 80°C to 120°C, to ensure a reasonable reaction rate. rsc.org However, the optimal temperature must be determined empirically to maximize the formation of the desired product while minimizing the formation of by-products like triuret and cyanuric acid, which can occur at higher temperatures. kiche.or.kr

The molar ratio of reactants and the catalyst loading are also key variables. For instance, in the catalytic dehydrogenation for symmetric urea formation, an excess of the amine component is often used. rsc.org The reaction time must be sufficient to allow the reaction to proceed to completion, which can range from several hours to over a day depending on the specific methodology. google.comrsc.org

Table 1: General Parameters for Optimization of Urea Synthesis

| Parameter | Investigated Conditions | Rationale | Source(s) |

|---|---|---|---|

| Catalyst | Lewis acids (Ti(Oi-Pr)₄), Iron complexes, Zeolites, Organic acids | Enhances reaction rate and selectivity. | google.comrsc.orgkiche.or.kr |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetic Acid | Influences solubility of reactants and reaction pathway. | google.comrsc.orgmdpi.com |

| Temperature | Ambient to 145°C | Affects reaction kinetics and selectivity; higher temperatures can lead to by-products. | rsc.orgkiche.or.krresearchgate.net |

| Reactants/Reagents | Phosgene (B1210022) equivalents (Triphosgene, CDI), Isocyanates, Aldehydes, Amines | Choice of starting materials dictates the synthetic route and potential impurities. | google.commdpi.comnih.gov |

| Reaction Time | 2 hours to 48 hours | Optimized to maximize product yield and minimize degradation or side reactions. | google.comrsc.org |

Chemical Reactivity and Derivatization Strategies

The this compound moiety possesses several reactive sites that allow for a variety of chemical transformations and derivatization strategies. The urea functional group is capable of forming multiple stable hydrogen bonds, a key feature in its interaction with biological targets. nih.gov The primary sites for derivatization are the nitrogen atoms of the urea core.

A common and highly effective strategy for synthesizing unsymmetrical ureas involves the use of isocyanate intermediates. nih.gov For instance, 4-isobutoxybenzylamine can be converted into the highly reactive 4-isobutoxybenzyl isocyanate using phosgene or safer phosgene equivalents like triphosgene or N,N'-Carbonyldiimidazole (CDI). google.commdpi.comnih.gov This isocyanate can then be reacted with a wide range of primary or secondary amines to generate complex N,N'-disubstituted or N,N,N'-trisubstituted ureas. nih.gov

Formation of Complex Urea Structures from this compound

This compound and its precursors are valuable building blocks for the synthesis of more complex molecules, particularly in the field of pharmaceuticals.

A notable example is the synthesis of Pimavanserin. In one patented method, the (4-isobutoxybenzyl) group is introduced by reacting 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea with 4-isobutoxybenzaldehyde. google.com This reaction proceeds via reductive alkylation, where an imine is formed and subsequently reduced with a reducing agent like sodium borohydride (NaBH₄) to yield the final complex trisubstituted urea. google.com This approach avoids the use of the hazardous 4-isobutoxybenzyl isocyanate intermediate. google.com

Another general and powerful method involves reacting a substituted amine or aniline with a phosgene equivalent, such as triphosgene, to form an intermediate isocyanate in situ. mdpi.com This isocyanate can then be directly reacted with a benzylamine, such as (4-isobutoxybenzyl)amine, to furnish the target N-aryl-N'-benzylurea scaffold. mdpi.com This strategy allows for the modular construction of diverse libraries of complex urea derivatives for drug discovery. mdpi.comnih.gov

Table 2: Derivatization Strategies for Urea Structures

| Strategy | Reagents | Intermediate | Product Type | Source(s) |

|---|---|---|---|---|

| Isocyanate Addition | Amine + Phosgene/Triphosgene/CDI | Isocyanate | Unsymmetrical Ureas | google.commdpi.comnih.gov |

| Reductive Alkylation | Pre-formed Urea + Aldehyde + Reducing Agent (e.g., NaBH₄) | Imine | N-Substituted Ureas | google.com |

| Curtius Rearrangement | Carboxylic Acid + Diphenyl Phosphoryl Azide (DPPA) | Isocyanate | Unsymmetrical Ureas | google.com |

Modifications and Functionalization of the Benzylurea (B1666796) Moiety

The benzylurea moiety itself offers opportunities for further functionalization. The N-H protons of the urea group are acidic enough to be removed by a suitable base, and the resulting anion can be reacted with various electrophiles, enabling N-alkylation or N-acylation to produce trisubstituted or tetrasubstituted ureas.

Furthermore, the benzyl group provides a handle for modification. The aromatic ring can potentially undergo electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid side reactions with the urea functionality. The isobutoxy group is generally stable, but ether cleavage is possible under harsh acidic conditions.

The reactivity of the urea group with carbonyl compounds is another avenue for modification. While simple aldehydes may not react efficiently under physiological pH, activated carbonyl compounds like glyoxaldehydes can react with the urea moiety. nih.govresearchgate.net This type of reactivity can be exploited to form cyclic adducts or other complex structures, further expanding the chemical space accessible from the this compound scaffold.

Analytical Research Methodologies for the Characterization and Quantification of 4 Isobutoxybenzyl Urea

Chromatographic Separations in Research Contexts

Chromatographic techniques are central to the analytical workflow for (4-Isobutoxybenzyl)urea, enabling its separation from starting materials, by-products, and degradants. The development of robust and efficient separation methods is a critical step in its analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of urea-based compounds. researchgate.netnih.gov The development of a stability-indicating HPLC method for this compound would typically involve a systematic evaluation of chromatographic parameters to achieve optimal separation. vscht.cz

A common approach is reversed-phase HPLC, utilizing a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. google.com The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, with the composition adjusted to achieve the desired retention and resolution. google.com Detection is commonly performed using a UV detector, as the benzyl (B1604629) and urea (B33335) chromophores in the molecule allow for sensitive detection at specific wavelengths, such as 210 nm. google.com

Method validation is a critical component of development, ensuring the method is suitable for its intended purpose. nih.gov Key validation parameters, as defined by the International Conference on Harmonisation (ICH), include specificity, linearity, accuracy, precision, and robustness. vscht.cz

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.999; baseline resolution between analyte and impurities. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results to the true value, often assessed by spike recovery. | Recovery between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 2.0% for variations in flow rate, mobile phase composition, etc. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. biospectra.usbiospectra.us This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, leads to more efficient separations. For a compound like this compound, converting an HPLC method to a UPLC method can dramatically reduce analysis time and solvent consumption. researchgate.net

The verification of a UPLC method ensures that it meets requirements for accuracy, precision, linearity, and specificity. biospectra.usbiospectra.us The increased peak capacity of UPLC is particularly advantageous for resolving complex mixtures and detecting trace-level impurities that might co-elute with the main peak in an HPLC separation.

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Length | 150 - 250 mm | 50 - 150 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |

| Analysis Time | 15 - 30 min | 2 - 10 min |

| Solvent Consumption | High | Low |

| Resolution | Good | Excellent |

Green Analytical Chemistry (GAC) focuses on developing analytical methods that are more environmentally benign by reducing or eliminating hazardous substances. researchgate.net When designing chromatographic methods for this compound, GAC principles can be implemented to minimize environmental impact. researchgate.net

Key strategies in green chromatography include:

Solvent Reduction : The adoption of UPLC technology is inherently greener than HPLC due to significantly lower solvent consumption. researchgate.net

Use of Safer Solvents : Replacing toxic solvents like acetonitrile and methanol with more environmentally friendly alternatives, such as ethanol or water, is a primary goal. researchgate.net

Miniaturization : Using shorter columns with smaller internal diameters reduces the volume of mobile phase required for an analysis.

Waste Management : Implementing procedures for the proper treatment and disposal of chromatographic waste is crucial. researchgate.net

By integrating these principles, analytical methods can be developed that are not only scientifically sound but also sustainable and environmentally responsible. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation of Research Products

While chromatography is used for separation and quantification, spectroscopic techniques are essential for the unambiguous identification and structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be used to confirm the identity of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. rsc.org

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the isobutoxy group, the aromatic rings of the benzyl group, the benzylic methylene bridge, and the urea N-H protons. nih.govchemicalbook.com The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) of these signals provide a unique fingerprint of the molecule.

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Urea (-NH₂) | ~5.5 - 6.5 | Broad Singlet | 2H |

| Urea (-NH-) | ~6.0 - 7.0 | Triplet | 1H |

| Aromatic (-C₆H₄-) | ~6.8 - 7.3 | Two Doublets | 4H |

| Benzylic (-CH₂-NH) | ~4.2 - 4.4 | Doublet | 2H |

| Isobutoxy (-O-CH₂-) | ~3.7 - 3.8 | Doublet | 2H |

| Isobutoxy (-CH-) | ~2.0 - 2.2 | Multiplet | 1H |

| Isobutoxy (-CH₃) | ~0.9 - 1.1 | Doublet | 6H |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, Electrospray Ionization (ESI) would be a suitable method to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

Tandem mass spectrometry (MS/MS) is used to further investigate the structure by inducing fragmentation of the isolated molecular ion. The fragmentation pattern provides valuable structural information. For aryl-urea derivatives, a primary fragmentation pathway involves the α-cleavage of the urea bond. researchgate.net This cleavage would lead to characteristic fragment ions that can be used to confirm the connectivity of the isobutoxybenzyl and benzyl moieties.

| Ion | Formula | Predicted m/z (monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₉N₂O₂⁺ | 223.1441 | Protonated molecular ion |

| Fragment 1 | C₇H₈N⁺ | 106.0651 | Resulting from cleavage of the urea bond (benzylamine fragment) |

| Fragment 2 | C₁₁H₁₅O⁺ | 163.1117 | Resulting from cleavage of the urea bond (isobutoxybenzyl fragment) |

| Fragment 3 | C₇H₇⁺ | 91.0542 | Tropylium ion from the benzyl group |

By combining these advanced chromatographic and spectroscopic techniques, a complete analytical profile of this compound can be established, ensuring its identity, purity, and structural integrity for research applications.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, which provides a unique molecular "fingerprint." docbrown.info For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features, primarily the urea moiety, the aromatic ring, and the isobutoxy group.

The IR spectrum of a urea derivative is characterized by several distinct absorption bands. The N-H stretching vibrations of the primary and secondary amine groups in the urea structure typically appear as a broad band or multiple sharp peaks in the region of 3200-3600 cm⁻¹. docbrown.inforesearchgate.net The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is one of the most intense and characteristic absorptions in urea derivatives, typically found between 1630 and 1700 cm⁻¹. docbrown.inforesearchgate.net Its exact position can be influenced by hydrogen bonding.

Other significant vibrations include the N-H bending (Amide II) and C-N stretching vibrations, which appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). docbrown.inforesearchgate.net The C-N stretching vibrations in urea are typically observed around 1450-1470 cm⁻¹. researchgate.netpw.edu.pl The presence of the isobutoxy group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-O-C stretching of the ether linkage, which typically gives a strong absorption in the 1000-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the benzyl group are also expected.

The table below summarizes the expected characteristic IR absorption bands for the functional groups present in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Urea) | Stretching | 3200 - 3600 | Medium-Strong, Broad |

| C-H (Alkyl - Isobutyl) | Stretching | 2850 - 2960 | Medium-Strong |

| C=O (Urea - Amide I) | Stretching | 1630 - 1700 | Strong |

| N-H (Urea - Amide II) | Bending | 1550 - 1650 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-N (Urea) | Stretching | 1450 - 1470 | Medium |

| C-O (Ether) | Stretching | 1000 - 1250 | Strong |

This table is generated based on established principles of IR spectroscopy and data from analogous compounds. docbrown.inforesearchgate.netresearchgate.netresearchgate.netpw.edu.pl

Validation of Research Analytical Methods for Robustness and Accuracy

Validation is a documented process that demonstrates an analytical method is suitable for its intended purpose. pharmaguideline.comwjarr.com It ensures that the method will consistently produce reliable and accurate data. wjarr.comglobalresearchonline.net For quantitative analysis of this compound, methods such as High-Performance Liquid Chromatography (HPLC) must be validated according to guidelines established by bodies like the International Conference on Harmonisation (ICH). globalresearchonline.net Among the key validation parameters are robustness and accuracy. pharmaguideline.comglobalresearchonline.net

Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage. pharmaguideline.comnih.gov For an HPLC method, these variations might include the mobile phase composition, pH, flow rate, column temperature, and the specific column used. nih.gov The stability of the analytical solution over a period of time is also assessed. nih.gov To test robustness, these parameters are varied within a realistic range, and the effect on the analytical results (e.g., retention time, peak area, and quantification) is observed. The method is considered robust if the results remain within acceptable limits, typically defined by a low Relative Standard Deviation (RSD). researchgate.net

The following table provides an example of a robustness study for a hypothetical HPLC method for this compound.

| Parameter Varied | Modification | Retention Time (min) | Assay (% of Nominal) | RSD (%) |

| Nominal Condition | N/A | 5.42 | 100.1 | < 2.0 |

| Flow Rate (mL/min) | 0.9 (-10%) | 5.98 | 99.8 | < 2.0 |

| 1.1 (+10%) | 4.91 | 100.3 | < 2.0 | |

| Mobile Phase Organic Content | 43% (-2%) | 5.89 | 100.5 | < 2.0 |

| 47% (+2%) | 5.03 | 99.7 | < 2.0 | |

| Column Temperature (°C) | 38 (-2°C) | 5.51 | 99.9 | < 2.0 |

| 42 (+2°C) | 5.33 | 100.2 | < 2.0 |

This table illustrates typical parameters and acceptance criteria for a robustness evaluation of an HPLC method. nih.govresearchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. pharmaguideline.comglobalresearchonline.net It is a measure of the systematic error of a method. Accuracy is typically determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a certified reference material) or by recovery studies. biopharminternational.com In recovery studies, a known amount of pure this compound is added ("spiked") to a placebo or sample matrix. The mixture is then analyzed, and the percentage of the analyte that is detected ("recovered") is calculated. An accurate method will show a high percentage of recovery, typically within 98.0% to 102.0%. researchgate.net

The table below shows representative data from an accuracy study for this compound.

| Spike Level (% of Target Concentration) | Amount Added (mg) | Amount Recovered (mg) | % Recovery |

| 80% | 8.0 | 7.95 | 99.4% |

| 100% | 10.0 | 10.08 | 100.8% |

| 120% | 12.0 | 11.89 | 99.1% |

| Average % Recovery | 99.8% |

This table demonstrates how accuracy is assessed through recovery studies, a standard procedure in method validation. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Mechanistic Exploration of 4 Isobutoxybenzyl Urea Derived Compounds

Modulation of the Urea (B33335) Scaffold for Functional Group Variation

The urea moiety (-NH-CO-NH-) is a cornerstone in drug design, primarily due to its capacity to act as a rigid and effective hydrogen bond donor and acceptor. researchgate.net The two NH groups can serve as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. ijpsr.com Modifications to this central scaffold are a key strategy in optimizing the biological activity of urea-based compounds. nih.govnih.gov

Systematic alterations to the urea core in derivatives allow for a thorough investigation of SAR. nih.govnih.gov The synthesis of analogues can be achieved by reacting a desired amine with a corresponding isocyanate, a straightforward method that facilitates the rapid generation of a library of compounds for screening. nih.gov By systematically replacing different parts of the molecule, researchers can build a clear picture of the structure-activity relationship. nih.gov

Key modifications to the urea scaffold include:

N-Substitution: Replacing the hydrogen atoms on the nitrogen atoms with various alkyl or aryl groups. For instance, introducing N-methyl groups can alter the conformational preference of the urea derivative. nih.gov

Aryl Ring Substitution: Adding different functional groups to the benzyl (B1604629) ring of the (4-Isobutoxybenzyl) moiety can modulate electronic properties, solubility, and interactions with the target protein. Electron-donating groups (like methoxy) or electron-withdrawing groups can be introduced. derpharmachemica.com

Bioisosteric Replacement: The urea functionality can be replaced with a thiourea (B124793) group (-NH-CS-NH-). This changes the hydrogen bonding capability and electronic distribution of the molecule, often leading to different biological activity profiles. itmedicalteam.plresearchgate.net

These variations allow for the fine-tuning of the compound's properties to enhance potency and selectivity. The table below summarizes common modulations and their general impact.

| Modification Site | Type of Variation | Potential Impact on Activity |

| Urea Nitrogen | Alkylation, Arylation | Alters hydrogen bonding capacity and steric profile. nih.gov |

| Urea Carbonyl | Replacement with Thiocarbonyl (Thiourea) | Modifies hydrogen bond acceptor strength and geometry. itmedicalteam.pl |

| Benzyl Ring | Introduction of substituents (e.g., halogens, methoxy) | Influences electronic properties, lipophilicity, and metabolic stability. derpharmachemica.com |

| Isobutoxy Group | Chain lengthening/branching, replacement | Modifies hydrophobicity and van der Waals interactions. nih.gov |

Influence of Isobutoxybenzyl Moiety on Molecular Interactions

The (4-Isobutoxybenzyl)urea molecule consists of two key functional parts: the urea group and the isobutoxybenzyl moiety. The latter plays a crucial role in defining the compound's interaction profile, particularly concerning its hydrophobic and aromatic characteristics.

The isobutoxy group is a bulky, lipophilic aliphatic ether. This feature is significant as lipophilicity is often a key driver of improved activity in certain classes of inhibitors. nih.gov The bulky nature of this group can contribute to potent activity by occupying a hydrophobic pocket within a target protein's active site. nih.gov For example, in studies of adamantyl urea derivatives, bulky alkyl groups were found to be favorable for maximal activity. nih.govnih.gov

The benzyl portion of the moiety introduces an aromatic ring, which can participate in several non-covalent interactions:

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein target. nih.gov

NH-π Interactions: The urea's NH groups can interact with the face of the aromatic ring. nih.gov

The ether linkage in the isobutoxy group provides a potential hydrogen bond acceptor site, adding another layer of possible interactions. Furthermore, the flexibility of the single bonds within the isobutoxybenzyl moiety allows the molecule to adopt various conformations, enabling it to fit optimally within a binding site. This conformational flexibility is a critical aspect studied through molecular dynamics simulations.

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to predict and rationalize the SAR of compounds like this compound before their synthesis, saving time and resources. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ijpsr.com This method helps in understanding the binding mode and estimating the binding affinity, often represented as a docking score. ijpsr.com

In a typical docking study of this compound, the molecule would be placed into the active site of a target protein. The simulation would then explore various binding poses, and the most stable ones would be analyzed for key interactions:

Hydrogen Bonds: The urea moiety is expected to form crucial hydrogen bonds. For example, the carbonyl oxygen and NH groups of urea derivatives have been shown to form hydrogen bonds with amino acid residues like TYR381 and TYR465 in certain enzymes. ijpsr.com

Hydrophobic Interactions: The isobutoxy group would be predicted to settle into a hydrophobic pocket, interacting with nonpolar amino acid residues.

Aromatic Interactions: The benzyl ring would be analyzed for potential π-π stacking or other interactions with aromatic residues in the active site. nih.gov

Docking studies can rationalize the observed activity of a series of compounds and guide the design of new, more potent analogues. mdpi.comnih.gov For instance, if a docking study reveals an unoccupied pocket near the isobutoxy group, a medicinal chemist might design a derivative with a larger substituent to fill that space and potentially increase binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govung.ac.id

To build a QSAR model for analogues of this compound, a set of known active and inactive compounds is required. For each compound, numerical descriptors representing its physicochemical properties are calculated. A statistical method, such as multiple linear regression (MLR), is then used to generate an equation that relates these descriptors to the observed activity. ung.ac.id

Key descriptors for this compound and its derivatives would likely include:

Lipophilicity (e.g., logP): Represents the compound's solubility in fatty versus aqueous environments. Lipophilicity is often a critical factor in the activity of urea derivatives. nih.gov

Steric Descriptors (e.g., Molar Refractivity): Relate to the size and bulk of the molecule. nih.gov

Electronic Descriptors: Quantify the electronic effects of substituents on the aromatic ring.

Topological Descriptors: Describe the branching and connectivity of the atoms in the molecule. nih.gov

A predictive QSAR model can be used to estimate the biological activity of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates for further development. researchgate.net

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. nih.gov While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose and explore the conformational flexibility of the ligand and protein. nih.gov

For the this compound-protein complex, an MD simulation could:

Confirm the stability of the hydrogen bonds predicted by docking.

Analyze the movement of the flexible isobutoxy tail within the binding pocket.

Calculate the binding free energy, which gives a more accurate estimation of binding affinity than docking scores. mdpi.com

Reveal the role of water molecules in mediating the interaction between the ligand and the protein.

MD simulations are computationally intensive but offer a detailed, dynamic view of molecular interactions, which is crucial for understanding the mechanism of action and for the rational design of improved inhibitors. mdpi.comrsc.org

Pre Clinical Research Contexts and Pharmacological Relevance of 4 Isobutoxybenzyl Urea Derivatives Mechanistic Focus

Investigation of Molecular Targets and Ligand Binding Affinities of Derivatives

Preclinical research has identified the primary molecular targets of (4-Isobutoxybenzyl)urea derivatives, most notably Pimavanserin. These compounds exhibit a high affinity and selectivity for specific serotonin (B10506) receptors.

Pimavanserin is characterized as a potent inverse agonist and antagonist at serotonin 5-HT2A receptors. ncats.ionuplazid.com It also demonstrates a lower, yet significant, binding affinity for serotonin 5-HT2C receptors. ncats.ionuplazid.com In contrast, Pimavanserin shows a marked lack of affinity for a wide range of other receptors, including dopaminergic (such as D2), other serotonin subtypes (like 5-HT2B), muscarinic, histaminergic, and adrenergic receptors, as well as calcium channels. ncats.ionuplazid.comwikipedia.org This high degree of selectivity is a key feature of its pharmacological profile. The binding affinity, often expressed as the inhibition constant (Ki), quantifies the concentration of the ligand required to occupy 50% of the receptors.

Table 1: Binding Affinities (Ki) of Pimavanserin for Various Receptors

| Receptor | Binding Affinity (Ki) | Reference(s) |

|---|---|---|

| Serotonin 5-HT2A | 0.087 nM | ncats.ionuplazid.comfrontiersin.org |

| Serotonin 5-HT2C | 0.44 nM | ncats.ionuplazid.comfrontiersin.org |

| Sigma 1 | 120 nM | ncats.ionuplazid.com |

| Dopamine D2 | >300 nM | ncats.iowikipedia.org |

| Serotonin 5-HT2B | >300 nM | ncats.iowikipedia.org |

| Muscarinic Receptors | >300 nM | ncats.iowikipedia.org |

| Histaminergic Receptors | >300 nM | ncats.iowikipedia.org |

| Adrenergic Receptors | >300 nM | ncats.iowikipedia.org |

This table is interactive. You can sort and filter the data.

The data clearly indicates a strong preference for the 5-HT2A receptor, with approximately a 5-fold higher affinity compared to the 5-HT2C receptor. The significantly higher Ki values for other receptors underscore the compound's selectivity.

Cellular Pathway Modulation Studies in In Vitro Systems

The functional consequences of receptor binding by this compound derivatives have been explored in various in vitro cellular systems. These studies confirm the inverse agonist and antagonist properties of compounds like Pimavanserin at the 5-HT2A and 5-HT2C receptors.

Functional assays, such as those measuring phosphatidylinositol hydrolysis and using technologies like Receptor Selection and Amplification Technology (R-SAT), have demonstrated that Pimavanserin potently antagonizes the function of both 5-HT2A and 5-HT2C receptors. fda.gov As an inverse agonist, it reduces the constitutive activity of the 5-HT2A receptor, a mechanism distinct from a neutral antagonist which would only block the effects of an agonist. researchgate.net

Further in vitro research has begun to elucidate the downstream signaling pathways modulated by these derivatives. In models of pancreatic and glioblastoma cancer cells, Pimavanserin has been shown to inhibit the Akt/Gli-1 and Akt/FOXO/Bim signaling pathways, respectively, leading to suppressed proliferation and induced apoptosis. researchgate.netaacrjournals.org In a different context related to Alzheimer's disease models, the Aβ-lowering effects of Pimavanserin were found to be blocked by inhibitors of extracellular-regulated kinase (ERK) and NMDA receptors, suggesting these pathways are downstream of 5-HT2A signaling modulated by the compound. nih.gov

Exploratory Mechanistic Studies in Animal Models (Excluding Efficacy/Safety/Dosage)

Exploratory studies in animal models provide insight into the in vivo mechanisms of action, including neurochemical changes and direct measurement of receptor engagement in the central nervous system.

Neurochemical Alterations

In rodent models, the administration of Pimavanserin leads to specific neurochemical and behavioral changes consistent with its mechanism of action. A key finding is its ability to suppress head-twitch responses induced by the 5-HT2A receptor agonist DOI. acadia.com This behavioral model is a well-established in vivo proxy for 5-HT2A receptor antagonism.

Furthermore, chronic treatment with Pimavanserin has been shown to significantly increase plasma levels of brain-derived neurotrophic factor (BDNF) in rats. frontiersin.org BDNF is a crucial protein for neuronal survival, differentiation, and synaptic plasticity. In mouse models of Alzheimer's disease, Pimavanserin was found to reduce brain interstitial fluid (ISF) levels of amyloid-beta (Aβ) within hours of administration. nih.gov

Receptor Occupancy Studies

Receptor occupancy studies are critical for understanding the relationship between drug concentration and target engagement in the brain. Positron Emission Tomography (PET) imaging studies in non-human primates have been conducted to quantify the in vivo occupancy of 5-HT2A and 5-HT2C receptors by Pimavanserin.

Using the selective radioligand [11C]CIMBI-36, which binds to both 5-HT2A and 5-HT2C receptors, researchers were able to estimate the dose of Pimavanserin required to occupy 50% of these receptors (ED50). The results showed that Pimavanserin is significantly more potent at occupying 5-HT2A receptors in the cortex compared to 5-HT2C receptors in the choroid plexus. nih.govnih.gov A separate experiment using a novel, 5-HT2C-selective tracer, [11C]AC1332, confirmed the ED50 for the 5-HT2C receptor. nih.govnih.gov

Table 2: In Vivo Receptor Occupancy (ED50) of Pimavanserin in Non-Human Primates

| Receptor | Brain Region | PET Tracer | ED50 | Reference(s) |

|---|---|---|---|---|

| 5-HT2A | Cortex | [11C]CIMBI-36 | 0.007 mg/kg | nih.govnih.govresearchgate.net |

| 5-HT2C | Choroid Plexus | [11C]CIMBI-36 | 0.046 mg/kg | nih.govnih.govresearchgate.net |

| 5-HT2C | Choroid Plexus | [11C]AC1332 | 0.062 mg/kg | nih.govnih.govresearchgate.net |

This table is interactive. You can sort and filter the data.

These findings demonstrate direct target engagement in a living brain and highlight the in vivo selectivity of Pimavanserin for the 5-HT2A receptor over the 5-HT2C receptor.

Role of Structural Features in Modulating Biological Response

The core structure of Pimavanserin consists of a central urea (B33335) moiety linking a 1-methyl-piperidin-4-yl group, a 4-fluorobenzyl group, and the key (4-Isobutoxybenzyl) group. Studies on related urea compounds suggest that substitutions on the phenyl rings are critical for activity. frontiersin.org For instance, 4-substituted phenyl ureas have been found to be generally more active than their 2-substituted counterparts, a phenomenon attributed to reduced steric hindrance. frontiersin.org

More specifically, recent research has explored modifications to the Pimavanserin scaffold to develop new analogues with potentially improved properties. One study focused on replacing the (4-Isobutoxybenzyl) group with substituted 2,3-dihydrobenzofuran (B1216630) moieties. bohrium.comnih.gov This modification aimed to explore the side-extended cavity of the 5-HT2A receptor binding pocket. bohrium.com The resulting novel analogues were tested in vitro, with some compounds demonstrating even higher affinity and potency as 5-HT2A receptor inverse agonists compared to Pimavanserin itself. bohrium.comnih.gov These findings underscore the importance of the benzyl (B1604629) moiety and its substituents in optimizing interactions with the 5-HT2A receptor and suggest that this part of the molecule is a viable site for further chemical exploration to fine-tune the pharmacological profile.

Future Research Directions and Unexplored Avenues for 4 Isobutoxybenzyl Urea and Its Chemical Class

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of benzylureas often involves multi-step sequences or the use of hazardous reagents such as isocyanates or phosgene (B1210022) derivatives. google.comnih.gov Future research is poised to pivot towards greener, more sustainable synthetic strategies that enhance efficiency, reduce waste, and improve safety.

Key Future Research Thrusts:

Enzymatic and Biocatalytic Approaches: The use of enzymes in synthetic chemistry offers high selectivity under mild conditions. mdpi.com Future work could explore the enzymatic synthesis of (4-Isobutoxybenzyl)urea, potentially through lipase- or urease-catalyzed reactions, minimizing the need for harsh chemicals and complex purification steps. This aligns with a broader trend of employing fully enzymatic strategies for producing complex pharmaceutical precursors. mdpi.com

Flow Chemistry and Continuous Manufacturing: Continuous-flow synthesis offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov Developing a continuous-flow process for this compound could involve the reaction of 4-isobutoxybenzylamine with a suitable carbonyl source in a microreactor system. This approach would allow for precise control over reaction parameters, potentially increasing yield and purity while reducing reaction times. nih.gov

Isocyanate-Free Routes: A notable advancement in the synthesis of related compounds has focused on avoiding hazardous isocyanate intermediates. google.com One such strategy involves the reaction of an amine with in situ generated isocyanic acid (from sources like potassium cyanate), followed by reductive alkylation. google.com Applying and optimizing this safer, more environmentally benign pathway specifically for the large-scale production of this compound represents a significant area for future development.

Catalytic Three-Component Reactions: Recent developments have shown the feasibility of direct, copper-catalyzed three-component carboamination of styrenes with ureas and alkyltrifluoroborates to assemble benzylureas. nih.gov Adapting this methodology for the synthesis of this compound could provide a novel, atom-economical route from readily available starting materials.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste. | Identification of suitable enzymes and process optimization. |

| Flow Chemistry | Enhanced safety, scalability, process control. | Reactor design and optimization of reaction parameters. |

| Isocyanate-Free Routes | Avoidance of hazardous reagents, improved safety profile. | Adaptation of reductive alkylation pathways. |

| Catalytic Carboamination | Atom economy, novel bond formation. | Catalyst development and substrate scope expansion. |

Expansion of SAR Studies to Broaden Pharmacological Scope

The urea (B33335) moiety is a critical pharmacophore found in numerous approved drugs, capable of forming key hydrogen bond interactions with biological targets. nih.govresearchgate.net While this compound is a component of more complex molecules, its own potential and that of its close analogs remain largely untapped. Systematic Structure-Activity Relationship (SAR) studies are crucial to unlock this potential.

Prospective SAR Campaigns:

Antiproliferative and Kinase Inhibition: Many diaryl and benzyl (B1604629) urea derivatives exhibit potent anticancer activity, often by inhibiting protein kinases. nih.govresearchgate.netmdpi.com Future SAR studies on this compound could involve synthesizing a library of analogs by modifying both the isobutoxy and benzyl moieties. For example, altering the length and branching of the alkoxy chain or introducing various substituents (e.g., halogens, trifluoromethyl groups) onto the phenyl ring could modulate activity against targets like VEGFR-2 or other kinases implicated in cancer. mdpi.comnih.gov

Anti-infective Agents: Urea derivatives have also been identified as promising leads for anti-tuberculosis agents. nih.gov SAR studies have shown that bulky aliphatic groups on one side of the urea and an aryl ring on the other can lead to potent activity. nih.gov A focused library of this compound analogs could be screened against Mycobacterium tuberculosis and other pathogens to explore new anti-infective applications.

Neurological and Metabolic Targets: Given the role of urea-containing compounds as CNS active drugs and their interaction with targets like dopamine receptors, exploring the neurological activity of this compound derivatives is a logical next step. nih.gov Modifications could be designed to enhance blood-brain barrier penetration and target specific receptors or enzymes involved in neurodegenerative or metabolic diseases.

| Structural Modification Area | Rationale / SAR Principle | Potential Therapeutic Target |

| Phenyl Ring Substitution | Modulate electronic properties and binding interactions. | Protein Kinases (e.g., VEGFR-2), Microbial Enzymes. |

| Isobutoxy Chain Variation | Alter lipophilicity, solubility, and steric fit. | Various enzyme active sites, membrane permeability. |

| Urea Linker Modification | Introduce conformational constraints (e.g., cyclization). | CNS receptors, Proteases. |

Application as a Versatile Building Block in Chemical Synthesis

Beyond its current applications, this compound and its precursors, such as 4-isobutoxybenzylamine, hold potential as versatile building blocks for constructing more complex molecular architectures in medicinal and materials chemistry. sigmaaldrich.com

Unexplored Synthetic Applications:

Scaffold for Combinatorial Libraries: The structure of this compound is well-suited for use as a central scaffold. The primary amine of the urea moiety can be further functionalized, allowing for the rapid generation of diverse chemical libraries for screening purposes. nih.gov

Synthesis of Heterocycles: Benzylureas can serve as precursors for various heterocyclic compounds. Future research could investigate cyclization reactions of this compound to form novel pyridinones, quinazolinones, or other ring systems that are prevalent in medicinal chemistry.

Development of Peptidomimetics and Foldamers: The urea linkage is a key component in the development of oligoureas, which can mimic the structures of peptides (peptidomimetics) and form defined secondary structures known as foldamers. nih.gov this compound could serve as a unique, functionalized monomer for the synthesis of novel oligourea chains with potential applications in drug delivery or as inhibitors of protein-protein interactions.

Integration with High-Throughput Screening for New Therapeutic Leads

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against a specific biological target. nih.govnyu.eduembl.org The development of a focused chemical library based on the this compound scaffold is a promising strategy for identifying new therapeutic leads.

Future HTS Strategies:

Library Design and Synthesis: A diversity-oriented library of this compound analogs can be synthesized using parallel synthesis techniques. nih.gov This library would incorporate variations in the substituents on the aromatic ring and modifications of the isobutoxy group, creating a rich chemical space for exploration. embl.org

Target-Based Screening: The synthesized library could be screened against a wide range of validated and novel drug targets, including enzymes (kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels. nih.gov

Phenotypic Screening: In addition to target-based approaches, the library could be used in phenotypic screens. These assays measure the effect of compounds on cell behavior (e.g., cancer cell viability, bacterial growth inhibition, neurite outgrowth) without a preconceived target, offering a powerful method for discovering compounds with novel mechanisms of action.

| Screening Approach | Objective | Example Targets/Assays |

| Target-Based HTS | Identify direct inhibitors or modulators of a specific protein. | Kinase activity assays, receptor binding assays. |

| Phenotypic HTS | Discover compounds that produce a desired biological effect in cells. | Cancer cell line proliferation assays, antimicrobial susceptibility testing. |

| Fragment-Based Screening | Identify small, low-affinity fragments for lead optimization. | Biophysical methods (SPR, NMR) on isolated protein targets. |

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of Reactions

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, intermediate formation, and potential byproduct pathways. Advanced spectroscopic techniques, particularly when applied in situ (in the reaction vessel in real-time), provide a powerful window into these processes.

Prospective Analytical Implementations:

In Situ Raman Spectroscopy: Raman spectroscopy is a non-destructive vibrational technique ideal for real-time monitoring of chemical reactions in solution and solid phases. walshmedicalmedia.comwalshmedicalmedia.comnews-medical.net It can be used to track the consumption of reactants (e.g., 4-isobutoxybenzylamine) and the formation of the this compound product by monitoring characteristic spectral bands. dtu.dkrsc.org This would enable the precise determination of reaction endpoints, kinetic modeling, and the detection of transient intermediates or byproducts, facilitating process optimization and control. dtu.dknih.gov

Online NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. By integrating an NMR spectrometer with a reaction setup, it is possible to obtain quantitative data on the concentrations of all species present in the reaction mixture over time. acs.org This technique would be invaluable for elucidating the detailed mechanism of novel synthetic routes to this compound and quantifying reaction kinetics. acs.orgnih.gov

Mass Spectrometry for Kinetic Analysis: Isotope dilution methods coupled with Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) can be used to perform highly accurate kinetic studies of urea production and clearance. nih.gov This approach could be adapted to study the formation kinetics of this compound in complex mixtures, providing fundamental data for process modeling and scale-up.

| Technique | Information Gained | Application in this compound Research |

| In Situ Raman Spectroscopy | Real-time concentration profiles, polymorph identification, reaction endpoint. | Monitoring crystallization, optimizing reaction conditions, process analytical technology (PAT). |

| Online NMR Spectroscopy | Quantitative species concentration, structural elucidation of intermediates. | Detailed mechanistic studies, kinetic model development. |

| Isotope Dilution Mass Spec | Precise quantification of reaction rates and turnover. | Fundamental kinetic analysis for process design and optimization. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Isobutoxybenzyl)urea, and what analytical techniques validate its purity and structure?

- Methodological Answer : Synthesis typically involves coupling 4-isobutoxybenzylamine with an isocyanate derivative under anhydrous conditions. Key steps include protection/deprotection of functional groups and purification via column chromatography . Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., urea NH signals at δ 5.8–6.2 ppm in DMSO-d6) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area normalization) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 279.2) .

Q. How does the electronic nature of the isobutoxy group influence the reactivity of this compound in chemical reactions?

- Methodological Answer : The isobutoxy group acts as an electron-donating substituent, stabilizing the urea carbonyl via resonance. This reduces susceptibility to nucleophilic attack, as shown in comparative hydrolysis studies with methoxy- and ethoxy-substituted analogs . Reactivity assays under acidic/basic conditions (e.g., pH 2–12 buffers) can quantify hydrolysis rates using UV-Vis spectroscopy to track carbonyl absorption .

Q. What are the standard protocols for evaluating the solubility and stability of this compound in preclinical formulations?

- Methodological Answer :

- Solubility : Shake-flask method in solvents (e.g., DMSO, PBS) at 25°C, quantified via HPLC .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., benzylamine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies (e.g., varying IC50 values in receptor-binding assays) may arise from assay conditions (e.g., cell membrane purity, temperature). Mitigation strategies include:

- Standardized Assay Protocols : Use of recombinant receptor systems (e.g., HEK293 cells expressing human 5-HT2A receptors) to isolate target interactions .

- Data Normalization : Cross-referencing with internal controls (e.g., ketanserin for 5-HT2A) and meta-analysis of published datasets .

Q. What computational approaches are effective in predicting the binding modes of this compound to serotonin receptors, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina can model interactions with 5-HT2A receptors, prioritizing hydrophobic contacts with Phe340 and hydrogen bonds with Ser159 .

- Molecular Dynamics Simulations : GROMACS simulations (50 ns) assess binding stability, validated by mutagenesis studies (e.g., Ser159Ala mutants showing reduced affinity) .

Q. How can synthetic yields of this compound be optimized while minimizing dimerization byproducts?

- Methodological Answer : Dimer formation (e.g., via urea-urea coupling) is suppressed by:

- Low-Temperature Synthesis : Reaction at 0–5°C in dichloromethane with slow amine addition .

- Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling, reducing side-reaction time windows .

Q. What strategies are recommended for interpreting conflicting spectroscopic data (e.g., NMR vs. IR) in structural elucidation?

- Methodological Answer : Contradictory peaks (e.g., unexpected NH stretching in IR but absent in NMR) may indicate tautomerism or solvent effects. Resolution methods:

- Variable-Temperature NMR : To detect dynamic equilibria (e.g., urea-enol tautomers) .

- Solvent Screening : Compare DMSO-d6 (H-bond accepting) vs. CDCl3 (non-polar) to isolate solvent-induced shifts .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics in animal models?

- Methodological Answer :

- Tiered Dosing : Start with 3–5 log-spaced doses (e.g., 1, 10, 100 mg/kg) in rodents, monitoring plasma levels via LC-MS/MS to identify saturation points .

- Compartmental Modeling : Use WinNonlin for PK/PD modeling to correlate exposure with receptor occupancy .

Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and co-administered CNS drugs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.